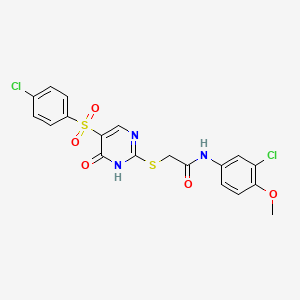

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that is a common and integral feature of a variety of natural products and medicinal agents . The thiadiazole nucleus is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Molecular Structure Analysis

Thiadiazole is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system that exhibits a wide variety of biological activity . They occur in four isomeric forms in nature: 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .Physical And Chemical Properties Analysis

The molecular weight of this compound is 461.3 g/mol . It has a topological polar surface area of 129 Ų . Other physical and chemical properties such as solubility, melting point, boiling point, etc., were not found in the available literature.Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide and its derivatives exhibit versatile chemical reactivity, making them valuable for synthesizing a range of nitrogen heterocyclic compounds like pyrazoles, pyrimidines, and diazepines. These compounds are primarily used as building blocks in chemical synthesis, leveraging their reactivity with various nucleophiles (Farouk et al., 2021).

Antibacterial and Antimicrobial Properties

Several derivatives of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have demonstrated potential as antibacterial and antimicrobial agents. Studies have revealed moderate to significant activities against a spectrum of gram-positive and gram-negative bacteria, making these compounds of interest in developing new antimicrobial therapies (Desai et al., 2008; Debnath & Ganguly, 2015; Mistry et al., 2009; Krátký et al., 2017).

Anticancer Potential

Research has highlighted the anticancer potential of N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide derivatives. Certain synthesized compounds have exhibited promising anticancer activities, comparable to known anticancer drugs, against various cancer cell lines, making them valuable for further exploration and development in cancer treatment (Hafez & El-Gazzar, 2017; Abu‐Hashem et al., 2020).

Structural and Conformational Studies

The compounds derived from N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide have been subject to various structural and conformational studies. These studies provide insights into the molecular conformations, hydrogen bonding, and interactions, crucial for understanding the biological activities and potential applications of these compounds (Narayana et al., 2016; Subasri et al., 2016).

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide. This intermediate is then reacted with sodium thiomethoxide and 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol to form the final product.", "Starting Materials": [ "3-chloro-4-methoxyaniline", "2-bromoacetyl chloride", "sodium thiomethoxide", "5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol" ], "Reaction": [ "Step 1: React 3-chloro-4-methoxyaniline with 2-bromoacetyl chloride in the presence of a base to form N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide.", "Step 2: React N-(3-chloro-4-methoxyphenyl)-2-bromoacetamide with sodium thiomethoxide in DMF to form the corresponding thioacetamide intermediate.", "Step 3: React the thioacetamide intermediate with 5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol in the presence of a base to form the final product N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide." ] } | |

Numéro CAS |

892297-22-2 |

Nom du produit |

N-(3-chloro-4-methoxyphenyl)-2-((5-((4-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide |

Formule moléculaire |

C19H15Cl2N3O5S2 |

Poids moléculaire |

500.37 |

Nom IUPAC |

N-(3-chloro-4-methoxyphenyl)-2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C19H15Cl2N3O5S2/c1-29-15-7-4-12(8-14(15)21)23-17(25)10-30-19-22-9-16(18(26)24-19)31(27,28)13-5-2-11(20)3-6-13/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |

Clé InChI |

NTCFNDSVYLMDKG-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-3-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}propanoic acid](/img/structure/B2635914.png)

![3-[3-Methyl-7-[(3-methylphenyl)methyl]-2,6-dioxopurin-8-yl]sulfanylpropanoic acid](/img/structure/B2635915.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2635918.png)

![3-(4-chlorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2635920.png)

![(1R,5S,6R)-3-Benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide](/img/structure/B2635925.png)

![2-[7-(4-Methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2635926.png)

![2-[(4-Methoxynaphthalen-1-yl)methylidene]propanedinitrile](/img/structure/B2635935.png)